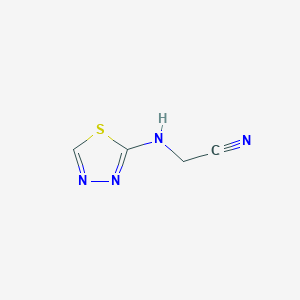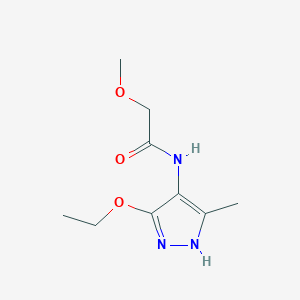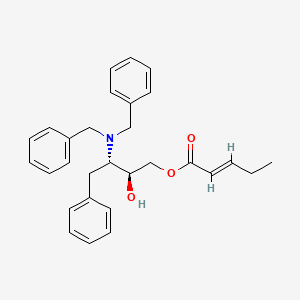
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is a complex organic compound with the chemical formula C23H29NO3 It is characterized by the presence of a pent-2-enoic acid moiety, a dibenzylamino group, a hydroxy group, and a phenylbutyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester typically involves multi-step organic reactions. The starting materials often include pent-2-enoic acid and appropriate amine and alcohol derivatives. The synthesis may involve:
Esterification: Reacting pent-2-enoic acid with an alcohol derivative under acidic conditions to form the ester.
Amidation: Introducing the dibenzylamino group through an amidation reaction, often using coupling reagents like EDCI or DCC.
Hydroxylation: Introducing the hydroxy group through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-2-enoic acid derivatives: Compounds with similar structural features but different substituents.
Dibenzylamino compounds: Compounds containing the dibenzylamino group but with different ester or acid moieties.
Phenylbutyl esters: Compounds with the phenylbutyl ester group but different amine or hydroxy groups.
Uniqueness
Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C29H33NO3 |
|---|---|
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
[(2S,3S)-3-(dibenzylamino)-2-hydroxy-4-phenylbutyl] (E)-pent-2-enoate |
InChI |
InChI=1S/C29H33NO3/c1-2-3-19-29(32)33-23-28(31)27(20-24-13-7-4-8-14-24)30(21-25-15-9-5-10-16-25)22-26-17-11-6-12-18-26/h3-19,27-28,31H,2,20-23H2,1H3/b19-3+/t27-,28+/m0/s1 |
Clé InChI |
NYEZVINCEJVQNO-OTVSBJOASA-N |
SMILES isomérique |
CC/C=C/C(=O)OC[C@H]([C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
SMILES canonique |
CCC=CC(=O)OCC(C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


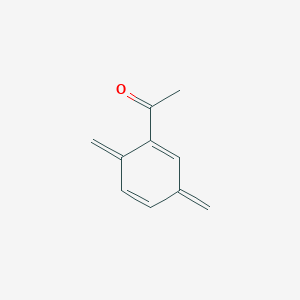
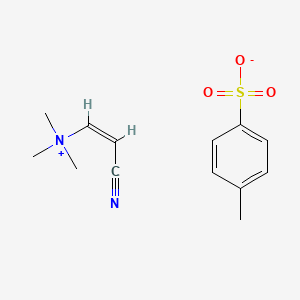
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
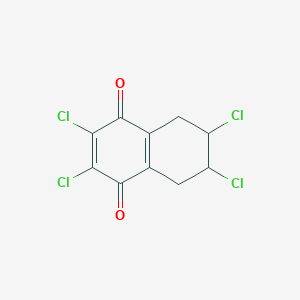


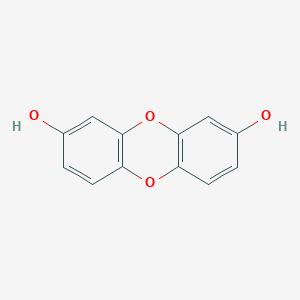
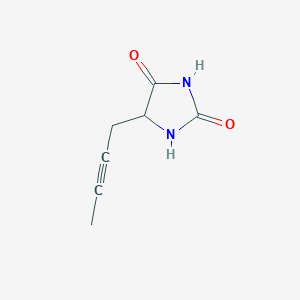
![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)

![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
